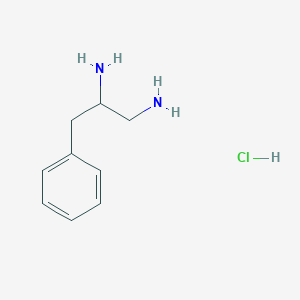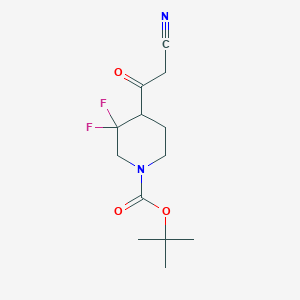
Tert-butyl 4-(2-cyanoacetyl)-3,3-difluoropiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(2-cyanoacetyl)-3,3-difluoropiperidine-1-carboxylate is a chemical compound with the molecular formula C13H20N2O3 It is a piperidine derivative that features a tert-butyl ester group, a cyanoacetyl group, and two fluorine atoms on the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-cyanoacetyl)-3,3-difluoropiperidine-1-carboxylate typically involves the reaction of tert-butyl cyanoacetate with a suitable piperidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the cyanoacetate, followed by nucleophilic addition to the piperidine derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. For example, a micro-reaction system comprising a micro-mixer and a micro-channel reactor can be used to simultaneously convey substrate liquid containing cyanoacetic acid and a Lewis acid along with isobutene . This method allows for precise control over reaction conditions and can be scaled up for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-(2-cyanoacetyl)-3,3-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out in solvents such as dichloromethane or tetrahydrofuran under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, reduction may produce amine derivatives, and substitution reactions can result in various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(2-cyanoacetyl)-3,3-difluoropiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(2-cyanoacetyl)-3,3-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The cyanoacetyl group can act as a nucleophile, participating in various biochemical reactions. The fluorine atoms on the piperidine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The tert-butyl ester group can influence the compound’s solubility and stability, affecting its overall bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate
- Tert-butyl cyanoacetate
- Tert-butyl 4-(2-cyanoacetyl)-3-fluoropiperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-cyanoacetyl)-3,3-difluoropiperidine-1-carboxylate is unique due to the presence of two fluorine atoms on the piperidine ring, which can significantly influence its chemical reactivity and biological activity. The combination of the cyanoacetyl group and the tert-butyl ester group also contributes to its distinct properties compared to similar compounds .
Propiedades
Fórmula molecular |
C13H18F2N2O3 |
|---|---|
Peso molecular |
288.29 g/mol |
Nombre IUPAC |
tert-butyl 4-(2-cyanoacetyl)-3,3-difluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C13H18F2N2O3/c1-12(2,3)20-11(19)17-7-5-9(10(18)4-6-16)13(14,15)8-17/h9H,4-5,7-8H2,1-3H3 |
Clave InChI |
FRGLVQCREUXDSL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)C(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;hydroiodide](/img/structure/B12826118.png)
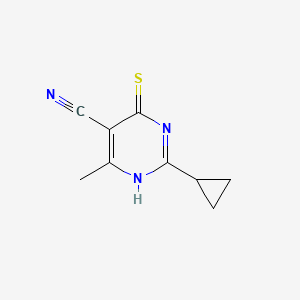
![Manganese(2+); 2-methoxy-6-[2-[(3-methoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate; chloride](/img/structure/B12826141.png)
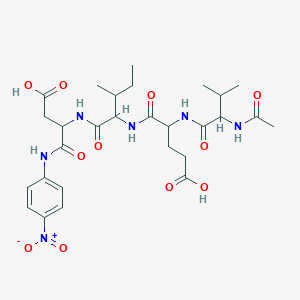
![(3R)-1-[4,4-bis(3-methyl-2-thienyl)but-3-enyl]nipecotic acid hydrochloride](/img/structure/B12826159.png)
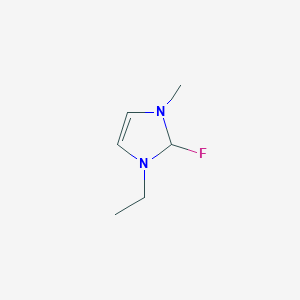

![(2Z)-2-AMino-3-[(E)-[(2-hydroxy-1-naphthalenyl)methylene]amino]-2-butenedinitrile](/img/structure/B12826170.png)
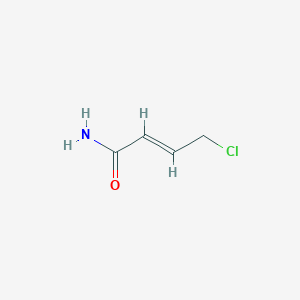
![Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]-](/img/structure/B12826194.png)
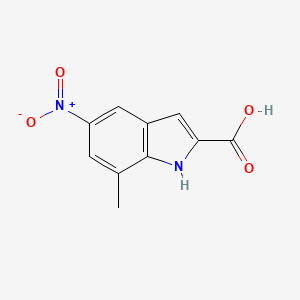
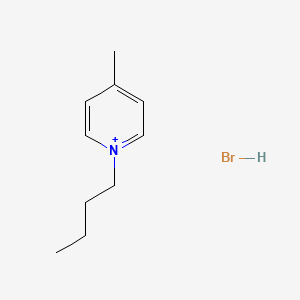
![4-(5-Chlorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B12826212.png)
